molecular formula C25H17N3O3S2 B11518516 1-[(E)-({2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol

1-[(E)-({2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol

Cat. No.: B11518516
M. Wt: 471.6 g/mol
InChI Key: SHYIUESSEWQUAQ-UHFFFAOYSA-N
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Description

1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . The reaction is carried out in methanol under reflux conditions overnight. The resulting solution is then filtered and washed with methanol to isolate the product as an air-stable orange powder. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a dichloromethane solution layered with acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation: Methanol as a solvent, reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide for oxidizing hydroxyl groups.

Major Products

    Reduction Products: Amines from the reduction of nitro groups.

    Oxidation Products: Ketones or aldehydes from the oxidation of hydroxyl groups.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications:

Properties

Molecular Formula

C25H17N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

1-[[2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C25H17N3O3S2/c29-23-12-7-17-3-1-2-4-20(17)21(23)14-26-18-8-11-22-24(13-18)33-25(27-22)32-15-16-5-9-19(10-6-16)28(30)31/h1-14,29H,15H2

InChI Key

SHYIUESSEWQUAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)[N+](=O)[O-])O

Origin of Product

United States

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